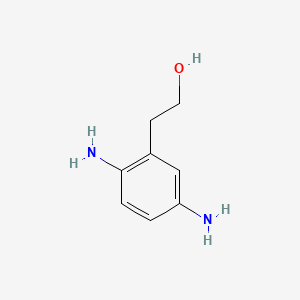

2-(2,5-Diaminophenyl)ethanol

Description

Contextualization within Aromatic Amine and Alcohol Chemistry

2-(2,5-Diaminophenyl)ethanol is an organic compound that integrates the functional characteristics of aromatic amines and primary alcohols. cymitquimica.com The presence of two amino groups at the 2 and 5 positions of the benzene (B151609) ring, combined with a hydroxyl group on the ethanol (B145695) side chain, defines its chemical behavior. cymitquimica.com This unique combination of functional groups allows the compound to participate in a wide array of chemical reactions.

The amino groups confer basic properties and are nucleophilic, making them susceptible to reactions such as alkylation, acylation, and diazotization. cymitquimica.comrsc.org The hydroxyl group, on the other hand, can undergo esterification, etherification, and oxidation. The aromatic ring itself can participate in electrophilic substitution reactions, although the activating and directing effects of the amino and hydroxyethyl (B10761427) groups can lead to complex product mixtures. The interplay of these functional groups makes this compound a molecule with multifaceted reactivity. The presence of both hydrogen bond donors (amino and hydroxyl groups) and acceptors (amino and hydroxyl groups) suggests that this compound can engage in significant intermolecular hydrogen bonding, which influences its physical properties like melting point and solubility. cymitquimica.com

Significance in Advanced Organic Synthesis

Substituted phenylethanolamines, including this compound, are valuable building blocks in advanced organic synthesis. cymitquimica.com They serve as precursors for the construction of more complex molecules with applications in various fields of chemical research. The strategic placement of amino and hydroxyl groups allows for sequential and selective functionalization, enabling the synthesis of a diverse range of derivatives.

A key application of aromatic amines is in N-alkylation reactions with alcohols, a process that is considered environmentally benign as water is the only byproduct. sioc-journal.cn This "borrowing hydrogen" or "hydrogen autotransfer" strategy involves the temporary dehydrogenation of an alcohol by a metal catalyst to form a carbonyl compound, which then condenses with an amine. rsc.org The resulting imine is subsequently reduced by the metal hydride to yield the alkylated amine. rsc.org Ruthenium and other late transition metal complexes have been shown to be effective catalysts for this transformation under mild conditions. rsc.orgacs.orgnih.gov

The synthesis of this compound itself can be achieved through various routes. One method involves the reduction of 1-(2-amino-5-nitrophenyl)ethanone (B1279507) to 1-(2-amino-5-nitrophenyl)ethanol, followed by the hydrogenation of the nitro group to an amino group. googleapis.com Another patented method describes the synthesis starting from ortho-nitrotoluene, proceeding through carboxylation, acetylation, nitration, esterification, reduction, and hydrolysis steps. google.com A greener synthesis approach utilizes a magnetic solid base as a catalyst and hydrazine (B178648) hydrate (B1144303) to reduce the nitro groups of 2-amino-5-nitrophenylethanol (B12443892). google.com

Overview of Research Trajectories for Related Chemical Architectures

Research involving phenylethanolamine-related structures is actively exploring new synthetic methodologies and applications. The development of enantiomerically pure 1,2-amino alcohols is a significant area of focus due to their importance as chiral ligands and in the synthesis of bioactive molecules. researchgate.netacs.org Biocatalysis, using enzymes, has emerged as a powerful tool for the synthesis of optically active phenylethanolamines and their derivatives from renewable starting materials like L-phenylalanine. acs.org

Furthermore, the structural framework of phenylethanolamine is a key component in various medicinally relevant compounds. For instance, derivatives of phenylethanolamine have been investigated for their activity at adrenoceptors. karger.com The enzyme phenylethanolamine N-methyltransferase (PNMT), which catalyzes the conversion of norepinephrine (B1679862) to epinephrine, has been a target for the design of inhibitors based on related structures like 1,2,3,4-tetrahydroisoquinolines. acs.orgnih.govku.eduresearchgate.net The study of these related architectures provides valuable insights into structure-activity relationships and informs the design of new molecules with specific properties.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its application in synthesis and materials science.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 93841-24-8 | nih.gov |

| Molecular Formula | C₈H₁₂N₂O | nih.gov |

| Molecular Weight | 152.19 g/mol | nih.gov |

| Appearance | White to off-white solid (for its sulfate (B86663) salt) | cymitquimica.com |

| Solubility | Soluble in polar solvents | cymitquimica.com |

| Hydrogen Bond Donor Count | 3 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Topological Polar Surface Area | 72.3 Ų | nih.gov |

Spectroscopic Data

While specific spectroscopic data for this compound is not widely published in readily accessible literature, studies on similar compounds provide an indication of what to expect. For instance, the spectroscopy of 2-(4-aminophenyl)ethanol (B86761) has been studied using laser-induced fluorescence (LIF) and dispersed fluorescence (DF) spectroscopy, revealing the presence of multiple conformers based on the orientation of the hydroxyethyl and amino groups. acs.org It is anticipated that this compound would also exhibit complex spectra due to the various possible conformations and the electronic effects of the two amino groups on the aromatic ring.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-diaminophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5,11H,3-4,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWSVXCAQFTWTEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)CCO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80869132 | |

| Record name | 2-(2,5-Diaminophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93841-24-8 | |

| Record name | 2-(2,5-Diaminophenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93841-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,5-Diaminophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneethanol, 2,5-diamino | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 2,5 Diaminophenyl Ethanol

Established Synthetic Pathways

Traditional methods for synthesizing 2-(2,5-diaminophenyl)ethanol typically involve the chemical modification of precursor molecules through reduction and other conversion reactions. These pathways are well-documented and provide reliable routes to the target compound.

Reduction-Based Approaches to this compound Synthesis

A common strategy for synthesizing this compound involves the reduction of nitro groups on a precursor molecule. One such precursor is 1-(2-amino-5-nitrophenyl)ethanone (B1279507). This compound can be reduced to 1-(2-amino-5-nitrophenyl)ethanol, which is then further hydrogenated to convert the nitro group into an amino group, yielding 1-(2,5-diaminophenyl)ethanol. googleapis.com Another approach starts with 2-(o-nitrophenyl)ethanol, which can be reduced to 2-(o-aminophenyl)ethanol using hydrogen gas in the presence of a Raney nickel catalyst. google.com This method has been a focus of industrial interest.

The reduction of dinitroarenes to nitroanilines can also be accomplished using reagents like hydrazine (B178648) hydrate (B1144303). oup.com For instance, the reduction of 2,4-dinitrophenol (B41442) and its derivatives often occurs at the nitro group ortho to the hydroxyl or ether group. oup.com

Multi-Step Conversions and Precursor Chemistry

The synthesis of this compound can also be accomplished through a more elaborate multi-step process starting from ortho-nitrotoluene. google.com This pathway involves a series of chemical transformations including carboxylation, acetylation, nitration, esterification, reduction, and hydrolysis, ultimately followed by hydrogenation and salification with sulfuric acid to obtain the final product. google.com While this route is more complex, it utilizes readily available starting materials and involves reactions with generally mild conditions. google.com

Green Chemistry and Sustainable Synthesis of this compound

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. This "green chemistry" approach aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Catalytic Systems in Synthesis (e.g., Magnetic Solid Base Catalysis)

A novel and green process for synthesizing 2,5-diamino phenyl ethanol (B145695) utilizes a magnetic solid base as a catalyst. google.com This method involves the reduction of nitro groups using hydrazine hydrate in the presence of this catalyst. google.com The use of a magnetic solid base offers several advantages, including ease of separation from the reaction mixture, which simplifies the purification process and allows for potential catalyst recycling. google.com This catalytic system has been shown to improve product yield and purity while reducing the generation of waste. google.com

The development of efficient catalytic systems is a cornerstone of green chemistry. For example, in related syntheses, copper-aluminum hydrotalcite catalysts have demonstrated reusability while maintaining stable catalytic activity. Similarly, magnetic nanocatalysts are gaining attention due to their high stability, large surface area, and ease of separation and recovery. doi.org

Environmentally Benign Reagents and Reaction Conditions (e.g., Hydrazine Hydrate Reduction)

The use of hydrazine hydrate as a reducing agent in the synthesis of this compound represents a move towards more environmentally benign reagents. oup.comgoogle.comjrespharm.comdergipark.org.tr Specifically, a green synthesis process has been developed that employs hydrazine hydrate to reduce the nitro groups of a precursor in the presence of a magnetic solid base catalyst. google.com This method is designed to minimize the emission of harmful byproducts. google.com The reaction can be carried out under relatively mild conditions, with temperatures ranging from 0 to 100°C and reaction times between 0.5 and 20 hours. google.com

The reaction conditions for the hydrazine hydrate reduction can be optimized to achieve high yields. For example, in one described process, reacting 2-amino-5-nitrophenylethanol (B12443892) with a magnetic solid base catalyst and hydrazine hydrate at 50°C for 5 hours resulted in an 85% yield of the product. google.com Another variation using different molar ratios and a longer reaction time of 20 hours achieved an 87% yield. google.com

Industrial-Scale Synthetic Considerations for this compound Production

The transition from laboratory-scale synthesis to industrial production introduces a new set of challenges and considerations. For the synthesis of this compound, factors such as cost-effectiveness, scalability of the process, and consistent product quality are paramount.

The multi-step synthesis starting from ortho-nitrotoluene is considered applicable to industrial production due to its use of easily obtainable raw materials, mild reaction conditions, and stable, high yields. google.com Similarly, the green synthesis method utilizing a magnetic solid base catalyst and hydrazine hydrate is also deemed suitable for industrialization. google.com This process is highlighted for its simplified technology, which contributes to lower production costs and makes it easier to implement on a larger scale. google.com

A key aspect of industrial synthesis is the optimization of reaction parameters to maximize efficiency. For instance, in the reduction of 2-(o-nitrophenyl)ethanol, it was found that the addition of an alkali metal hydroxide (B78521) significantly enhances the catalytic activity of Raney nickel, a crucial factor for a cost-effective industrial process. google.com The ability to produce the compound with high purity and yield in a reproducible manner is a critical determinant for its successful industrial application. google.comgoogle.com

Interactive Data Table: Synthesis Parameters

| Starting Material | Key Reagents/Catalysts | Reaction Conditions | Yield | Reference |

| 2-Amino-5-nitrophenylethanol | Magnetic solid base catalyst, Hydrazine hydrate, Ethanol | 50°C, 5 hours | 85% | google.com |

| 2-Amino-5-nitrophenylethanol | Magnetic solid base catalyst, Hydrazine hydrate, Ethanol | 50°C, 20 hours | 87% | google.com |

| 2-Amino-5-nitrophenylethanol | Magnetic solid base catalyst, Hydrazine hydrate, Ethanol | 100°C, 10 hours | 82% | google.com |

| Ortho-nitrotoluene | Multi-step (carboxylation, acetylation, nitration, esterification, reduction, hydrolysis, hydrogenation) | Mild conditions | High and stable | google.com |

| 1-(2-Aminophenyl)ethanone | Acetic anhydride | 4°C, 2 hours | - | googleapis.com |

| 2-(o-Nitrophenyl)ethanol | Raney nickel catalyst, Hydrogen gas, Alkali metal hydroxide | - | - | google.com |

Mechanistic Investigations of Reactions Involving 2 2,5 Diaminophenyl Ethanol

Fundamental Reaction Types and Chemical Transformations

The reactivity of 2-(2,5-Diaminophenyl)ethanol is dominated by the interplay of its amino and hydroxyl functionalities. These groups can react independently or in concert to facilitate a range of chemical transformations.

Nucleophilic Substitution Reactions Mediated by Amino Functionalities

The two amino groups on the phenyl ring are primary nucleophiles, capable of participating in various nucleophilic substitution reactions. cymitquimica.comcymitquimica.com The nitrogen atoms possess lone pairs of electrons that can attack electrophilic centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

Common nucleophilic substitution reactions involving the amino groups include:

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides to form amide derivatives. This functionalization can be used to protect the amino groups or to introduce new functionalities into the molecule. cymitquimica.com

Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines. The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the reactants. cymitquimica.com

The nucleophilicity of the amino groups makes them key sites for molecular modification. In reactions with halogenoalkanes, for instance, the amino group acts as a nucleophile, attacking the electron-deficient carbon atom of the halogenoalkane. This S_N2 reaction results in the formation of an ammonium (B1175870) salt, which can then be deprotonated by a base, such as excess ammonia, to yield the corresponding N-alkylated amine. chemguide.co.uk

Oxidation and Reduction Pathways of this compound

The functional groups of this compound are susceptible to both oxidation and reduction, providing pathways to a variety of derivatives.

Oxidation:

The primary amino groups are readily oxidized. Phenylenediamines are known to be easily oxidized, often by air, to form colored quinone-diimine species. google.com This reactivity is fundamental to its application in dye chemistry. google.com

The primary alcohol group (-CH₂OH) can be oxidized to an aldehyde (-CHO) or further to a carboxylic acid (-COOH) using appropriate oxidizing agents. This transformation introduces a new reactive handle for further synthetic modifications.

Reduction: The compound itself is often synthesized via a reduction reaction. A common precursor, 2-amino-5-nitrophenyl ethanol (B145695), is reduced to form this compound. google.com This transformation specifically targets the nitro group, converting it to a primary amine. A notable green chemistry approach utilizes hydrazine (B178648) hydrate (B1144303) as the reducing agent in the presence of a magnetic solid base catalyst, offering high yields and simplified processing. google.com This reduction is a critical step in making the diamino compound accessible for further use. google.com

| Reaction Type | Reagents & Conditions | Product Type |

| Reduction of Nitro Precursor | 2-amino-5-nitrophenyl ethanol, Hydrazine Hydrate, Magnetic Solid Base Catalyst, 50°C | This compound |

| Oxidation of Amino Groups | Air / Mild Oxidizing Agents | Quinone-diimines |

| Oxidation of Alcohol | Standard Oxidizing Agents (e.g., PCC, PDC) | Aldehyde / Carboxylic Acid |

Condensation and Cyclization Reactions Utilizing the Diaminoethanol Scaffold

The bifunctional nature of this compound, with its proximate amino and ethanol groups, makes it an excellent substrate for intramolecular and intermolecular condensation and cyclization reactions. These reactions are pivotal for constructing heterocyclic ring systems.

The reaction often begins with the transformation of one of the functional groups. For example, oxidation of the alcohol to an aldehyde, followed by intramolecular condensation with one of the amino groups, can lead to the formation of a cyclic imine. Subsequent aromatization or reduction can yield stable heterocyclic products. Similarly, condensation reactions with external bifunctional reagents can lead to the formation of larger, more complex ring systems. For instance, condensation with dicarbonyl compounds can be a route to benzodiazepine (B76468) or other related heterocyclic structures.

Role as a Key Synthetic Intermediate

Due to its versatile reactivity, this compound serves as a crucial intermediate in the synthesis of a wide range of organic molecules, particularly those containing nitrogen. cymitquimica.com

Precursor Chemistry for Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals, agrochemicals, and materials. tandfonline.combeilstein-journals.org The structure of this compound is pre-organized to facilitate the synthesis of fused heterocyclic systems.

The combination of the phenylenediamine core and the ethanol side chain enables access to a variety of heterocyclic scaffolds:

Indoles and Quinolines: Intramolecular cyclization reactions, often catalyzed by transition metals, can be employed to construct indole (B1671886) or quinoline (B57606) derivatives. The specific product can be controlled by the reaction conditions and the choice of catalyst.

Benzodiazepines and Quinoxalines: Condensation of the diamine moiety with 1,2- or 1,3-dicarbonyl compounds provides a direct route to seven-membered benzodiazepines or six-membered quinoxalines, respectively.

Benzothiazoles: While requiring a source of sulfur, the amino groups can participate in condensation reactions with appropriate reagents to form benzothiazole (B30560) rings, which are of interest in medicinal chemistry. nih.gov

The strategic placement of the functional groups allows for regioselective cyclizations, making it a powerful tool for building molecular complexity.

Building Block for Complex Organic Molecules and Derivatives

Beyond heterocycle synthesis, this compound is a versatile building block for more complex organic structures. cymitquimica.com Its utility stems from the ability to selectively functionalize its different reactive sites.

Computational Chemistry and Theoretical Studies of 2 2,5 Diaminophenyl Ethanol

Electronic Structure and Reactivity Modeling

The electronic structure of a molecule dictates its reactivity and physical properties. Modern computational methods are adept at modeling these features with high accuracy.

Density Functional Theory (DFT) Applications for 2-(2,5-Diaminophenyl)ethanol Systems

Density Functional Theory (DFT) has become a standard tool in computational chemistry for its balance of accuracy and computational cost. A DFT study of this compound would typically involve calculating key electronic descriptors. While no specific studies on this molecule are available, a hypothetical DFT analysis would likely yield the data presented in the following conceptual table.

| Calculated Property | Hypothetical Value | Significance |

| HOMO Energy | -5.2 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -0.8 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.4 eV | Correlates with chemical reactivity and electronic transitions. |

| Dipole Moment | 3.5 D | Provides insight into the molecule's polarity and intermolecular interactions. |

| Mulliken Atomic Charges | C: -0.1 to 0.2, N: -0.4, O: -0.6, H: 0.1 to 0.2 | Reveals the distribution of electron density across the molecule. |

Note: The values in this table are hypothetical and for illustrative purposes only, as no published DFT data for this compound could be found.

Ab Initio and Semi-Empirical Methodologies for Electronic Property Elucidation

Beyond DFT, other computational methods could further illuminate the electronic properties of this compound. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC), offer higher levels of theory for more precise calculations, albeit at a greater computational expense. Semi-empirical methods, on the other hand, provide a faster, though less accurate, means of exploring molecular properties and could be useful for initial screenings of large conformational spaces. To date, neither ab initio nor semi-empirical studies have been published for this specific molecule.

Conformational Analysis and Intramolecular Interactions

Investigation of Intramolecular Hydrogen Bonding and Aromatic π-Interactions

The presence of hydroxyl and amino groups in this compound makes it a prime candidate for intramolecular hydrogen bonding. These interactions, between the hydrogen of the hydroxyl or amino groups and the lone pairs of the nitrogen or oxygen atoms, or the π-system of the aromatic ring, would significantly influence the molecule's preferred three-dimensional structure. A thorough computational study would be necessary to identify and quantify the strength of these potential hydrogen bonds and any stabilizing π-interactions.

Conformer Prediction and Relative Stability Calculations

A systematic conformational search, employing methods like molecular mechanics or DFT, would be required to identify the various low-energy conformers of this compound. Subsequent high-level calculations would then be used to determine their relative stabilities. The results of such a study could be summarized in a table like the one below, which remains conceptual at this time.

| Conformer | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| 1 | 0.00 | OH···NH₂ hydrogen bond |

| 2 | 1.25 | NH···π interaction |

| 3 | 2.50 | Gauche orientation of ethanol (B145695) chain |

Note: This table is a hypothetical representation of what a conformational analysis might reveal.

Excited State Dynamics and Photophysical Processes

The photophysical properties of this compound, such as its absorption and emission of light, are governed by its behavior in electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is a common computational method for investigating these phenomena. A TD-DFT study could predict the molecule's UV-Vis absorption spectrum, identify the nature of its electronic transitions (e.g., π→π, n→π), and provide insights into its fluorescence and phosphorescence properties. Currently, there is no published research on the excited state dynamics or photophysical processes of this compound.

Theoretical Insights into Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms in Related Structures

Excited-state intramolecular proton transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule upon electronic excitation. wikipedia.org This phenomenon is often observed in molecules containing both a proton-donating and a proton-accepting group in close proximity. The process typically leads to a tautomeric form of the molecule with distinct electronic and emissive properties.

Key characteristics of ESIPT that can be investigated theoretically include:

Large Stokes Shift: Molecules undergoing ESIPT often exhibit an unusually large separation between their absorption and emission maxima. This is due to the significant structural and energetic differences between the ground-state molecule and the excited-state tautomer from which emission occurs. wikipedia.org

Dual Fluorescence: In some cases, both the initially excited form and the proton-transferred tautomer can be emissive, resulting in two distinct fluorescence bands. wikipedia.org The relative intensities of these bands can be sensitive to the molecular environment.

Influence of Substituents: The electronic nature of substituent groups can significantly impact the acidity and basicity of the proton donor and acceptor sites, thereby influencing the thermodynamics and kinetics of the ESIPT process. researchgate.netnih.gov For example, electron-donating or withdrawing groups can alter the energy of the intramolecular hydrogen bond. nih.gov

Computational models can predict these properties by calculating the energies of the relevant electronic states and the transition probabilities between them.

Spectroscopic Property Predictions and Interpretations

Computational chemistry provides a suite of methods to predict and interpret the spectroscopic properties of molecules like this compound. These predictions are invaluable for assigning experimental spectra and understanding the underlying electronic transitions.

Table 1: Computational Methods for Spectroscopic Property Prediction

| Spectroscopic Property | Computational Methodologies | Predicted Parameters |

| UV-Vis Absorption | Time-Dependent Density Functional Theory (TD-DFT) | Excitation energies (λmax), oscillator strengths |

| Fluorescence Emission | TD-DFT, Equation-of-Motion Coupled-Cluster (EOM-CC) | Emission energies, fluorescence lifetimes |

| Vibrational Spectra (IR, Raman) | Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2) | Vibrational frequencies, IR intensities, Raman activities |

| Nuclear Magnetic Resonance (NMR) | DFT with Gauge-Including Atomic Orbitals (GIAO) | Chemical shifts, coupling constants |

UV-Vis and Fluorescence Spectra: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in a UV-Vis spectrum. By optimizing the geometry of the first excited state, the emission energy (fluorescence) can also be predicted. For instance, in the study of 2-(4-aminophenyl)ethanol (B86761), quantum chemical calculations at the M06-2X and MP2 levels were used to assign the observed bands in the laser-induced fluorescence excitation spectrum. acs.org

Vibrational Spectra: The calculation of vibrational frequencies using methods like DFT can aid in the interpretation of infrared (IR) and Raman spectra. The predicted frequencies and intensities can be compared with experimental data to identify characteristic vibrational modes of the molecule.

NMR Spectra: The chemical shifts and coupling constants in nuclear magnetic resonance (NMR) spectra can be predicted with high accuracy using methods such as the Gauge-Including Atomic Orbital (GIAO) approach within DFT. These calculations are crucial for confirming the molecular structure and assigning the resonances in experimental NMR spectra.

By applying these computational techniques, a detailed understanding of the spectroscopic properties of this compound can be achieved, providing a valuable complement to experimental studies.

Advanced Applications of 2 2,5 Diaminophenyl Ethanol in Materials Science and Polymer Chemistry

Monomer and Cross-linking Agent in Polymer Synthesis

The presence of two amine groups and one hydroxyl group allows 2-(2,5-diaminophenyl)ethanol to act as both a monomer for linear polymer chains and a cross-linking agent to create networked structures. This dual reactivity is highly valuable in designing polymers with tailored mechanical and thermal properties.

Polycondensation Reactions for Poly(amide-ester)s and Related Architectures

Poly(ester amide)s (PEAs) are a class of polymers that combine the beneficial properties of both polyesters and polyamides, such as the biodegradability and biocompatibility of the former and the high thermal stability and mechanical strength of the latter. nih.govrsc.org The synthesis of PEAs often involves polycondensation reactions between monomers containing hydroxyl, carboxyl, and amine functional groups. researchgate.net

Given its structure, this compound can be a key component in the synthesis of PEAs. The two amine groups can react with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form amide linkages, while the hydroxyl group can react with the same or different dicarboxylic acid molecules to form ester linkages. This trifunctionality allows for the creation of complex polymer architectures, including branched and cross-linked PEAs. The general synthetic routes to PEAs include melt polycondensation and ring-opening polymerization. nih.gov For instance, the polycondensation of a diamine, a diol, and a dicarboxylic acid can lead to the formation of PEAs. researchgate.net By controlling the stoichiometry of the reactants, the degree of branching and the final properties of the polymer can be finely tuned.

The incorporation of the aromatic ring from this compound into the polymer backbone is expected to enhance the thermal stability and rigidity of the resulting poly(amide-ester)s.

Covalent Integration into Polymeric Matrices

The covalent integration of functional molecules into polymeric matrices is a critical strategy for developing advanced materials with tailored properties. Dynamic covalent bonds, which are reversible in nature, are of particular interest for creating self-healing and recyclable polymers. mdpi.commdpi.com Common dynamic covalent chemistries include imine and acylhydrazone bond formation. nih.govencyclopedia.pub

The amine groups of this compound can readily participate in the formation of imine bonds through condensation reactions with aldehydes or ketones. This allows for its integration into polymer networks based on dynamic imine chemistry. mdpi.com Similarly, the hydroxyl group can be involved in transesterification reactions, another example of dynamic covalent chemistry. By incorporating this compound into a polymer matrix through these covalent linkages, it is possible to introduce specific functionalities. For example, the unreacted functional groups can serve as sites for further modification or as active sites within the material. The covalent nature of the integration ensures the long-term stability and performance of the functionalized polymer.

Functionalization of Nanomaterials with this compound Derivatives

The surface modification of nanomaterials is essential to tailor their properties and ensure their compatibility with other materials in composite applications. The functional groups of this compound make it a suitable candidate for the surface functionalization of various nanomaterials.

Surface Modification of Graphene Nanoplatelets and Other Carbon-Based Structures

Graphene and its derivatives, such as graphene oxide (GO) and graphene nanoplatelets, are widely explored for applications in composites, electronics, and energy storage. frontiersin.org However, their strong van der Waals interactions can lead to agglomeration, which hinders their performance. frontiersin.org Surface functionalization is a common strategy to overcome this issue and to introduce new properties to the graphene sheets.

Amines are frequently used for the functionalization of graphene oxide, as they can react with the epoxy groups on the GO surface. nih.govgoogle.com The two amine groups of this compound can form covalent bonds with the GO surface, leading to stable functionalization. This process can improve the dispersibility of graphene in various solvents and polymer matrices. Furthermore, the hydroxyl group and the aromatic ring of the attached molecule can alter the surface energy and chemical reactivity of the graphene nanoplatelets. For example, ethylenediamine (B42938) has been used to prepare functionalized graphene hydrogels for supercapacitor applications. frontiersin.orgresearchgate.net The covalent functionalization of graphene with molecules like this compound can introduce active sites for further reactions, enabling the creation of hierarchical and multifunctional composite materials.

| Functionalization Approach | Reacting Groups on Graphene Derivative | Relevant Functional Groups on this compound | Potential Outcome |

| Covalent bonding to Graphene Oxide | Epoxide, Carboxyl | Amine, Hydroxyl | Improved dispersion, introduction of reactive sites |

| Diazotization Reaction | sp2 Carbon lattice of pristine Graphene | Amine | Covalent attachment via aryl radical addition |

Development of Specialized Dyes and Pigments Leveraging this compound

Derivatives of p-phenylenediamine (B122844) are fundamental components in the formulation of oxidative hair dyes. googleapis.com These compounds, known as primary intermediates or developers, are oxidized in the presence of an oxidizing agent (typically hydrogen peroxide) and then react with coupling agents to form a wide range of colored molecules.

Chromophore Design and Incorporation into Colorant Systems

This compound belongs to the family of p-phenylenediamine derivatives and can act as a primary intermediate in oxidative dyeing processes. google.com The mechanism of color formation involves the oxidation of the diamine, followed by its reaction with a coupler molecule (e.g., phenols, resorcinols, or other aromatic amines) to generate the final dye molecule. The specific color produced depends on the chemical structure of both the primary intermediate and the coupler.

Performance and Stability Studies in Advanced Materials

In the realm of materials science, the introduction of novel monomers like this compound into polymer structures is a key strategy for tailoring material properties to specific applications. The performance of such advanced materials is typically characterized by their thermal, mechanical, and chemical stability, as well as their long-term durability under operational stress.

Thermal Stability Analysis

Thermogravimetric analysis (TGA) is a standard method used to assess the thermal stability of polymers. This technique measures the change in mass of a sample as a function of temperature, providing crucial data points such as the onset of decomposition and the temperature at which significant weight loss occurs. For high-performance polymers, a high decomposition temperature is a primary indicator of thermal robustness.

Mechanical Property Evaluation

The mechanical properties of a polymer, including its tensile strength, Young's modulus, and elongation at break, are fundamental to its performance. These parameters determine the material's ability to withstand mechanical stress and deformation without failure. For instance, aramids, a class of polymers that could potentially be synthesized using this compound, are known for their high tensile strength and modulus, making them suitable for applications requiring high strength-to-weight ratios.

Illustrative Data for High-Performance Polymers

To provide context, the following tables present typical performance data for established high-performance polymers that are structurally related to the types of polymers that could be synthesized from this compound. It is important to note that these are representative values and the specific properties of a polymer derived from this compound would need to be experimentally determined.

Table 1: Representative Thermal Properties of Aromatic Polymers

| Polymer Type | 5% Weight Loss Temperature (TGA, in N₂) | Glass Transition Temperature (Tg) |

|---|---|---|

| Aromatic Polyamide (Aramid) | > 500 °C | 250 - 350 °C |

Table 2: Representative Mechanical Properties of Aromatic Polymers

| Polymer Type | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |

|---|---|---|---|

| Aromatic Polyamide (Aramid) | 150 - 250 | 5 - 15 | 5 - 50 |

The stability of these advanced materials is not only a function of their inherent chemical structure but is also influenced by processing conditions and the presence of any additives. Long-term stability studies, which may involve aging tests under specific environmental conditions (e.g., high temperature, humidity, UV radiation), are crucial for predicting the service life of materials in their intended applications.

While specific research detailing the performance and stability of polymers synthesized from this compound is not currently available, the foundational knowledge of polymer chemistry and materials science provides a strong framework for predicting their potential as high-performance materials. Further experimental research is necessary to fully characterize these materials and unlock their potential in advanced applications.

Explorations of 2 2,5 Diaminophenyl Ethanol in Chemical Biology and Chemical Probe Development

Design Principles for Chemical Probes Based on 2-(2,5-Diaminophenyl)ethanol Scaffold

The development of chemical probes from a novel scaffold like this compound would hypothetically follow established principles of medicinal chemistry and chemical biology. A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or organismal context.

Structure-Activity Relationship (SAR) Studies for Biological Modulation

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. For a hypothetical series of probes based on the this compound scaffold, SAR studies would involve the systematic modification of different parts of the molecule to observe the impact on its interaction with a target protein.

Key modifications could include:

Substitution on the aromatic ring: Altering the position and nature of substituents on the phenyl ring could influence binding affinity and selectivity.

Modification of the ethanol (B145695) side chain: The hydroxyl group could be a key interaction point or a site for linking to reporter tags. Its modification or replacement could alter the probe's properties.

Derivatization of the amino groups: The two amino groups offer sites for modification to explore the chemical space around the scaffold and introduce functionalities for target interaction or for attaching other chemical moieties.

The data from these modifications would be compiled to build an SAR model, guiding the design of more potent and selective probes.

Rational Design Strategies for Target Specificity and Affinity

Rational design aims to create molecules with high specificity and affinity for a desired biological target, often guided by the target's three-dimensional structure. If the this compound scaffold were to be developed as a chemical probe, rational design strategies would be employed to optimize its interactions with the target's binding site.

This process typically involves:

Computational Modeling: Using techniques like molecular docking to predict how derivatives of the scaffold might bind to the target protein.

Structure-Based Design: If the crystal structure of the target protein is known, modifications can be designed to complement the shape and chemical environment of the binding pocket.

Pharmacophore Modeling: Identifying the key chemical features of the scaffold responsible for biological activity to guide the design of new derivatives with improved properties.

Modulators of Biomolecular Interactions and Cellular Processes

While there is no specific research on this compound in this area, the modulation of biomolecular interactions is a key application of chemical probes.

Investigation of Protein-Ligand and Protein-Protein Interactions

Chemical probes derived from a novel scaffold could be used to study and modulate protein-ligand and protein-protein interactions (PPIs). nih.govrsc.orgnih.gov These interactions are central to most biological processes, and their dysregulation is often associated with disease. nih.gov

A probe based on this compound could be designed to either inhibit or stabilize a specific PPI, allowing researchers to study the functional consequences of this modulation.

Elucidation of Signal Transduction Pathways

Signal transduction pathways are complex networks that transmit signals from the cell surface to the nucleus, governing cellular responses. Chemical probes are invaluable tools for dissecting these pathways. nih.govnih.gov A selective probe can be used to perturb a specific node in a signaling network, allowing for the study of downstream effects and the elucidation of pathway architecture.

Advanced Chemical Biology Tools Derived from this compound

The development of advanced chemical biology tools from a scaffold like this compound would involve incorporating additional functionalities. nih.govrsc.orgsigmaaldrich.comnih.gov

Examples of such tools include:

Affinity-based probes: These probes are designed to covalently label their target protein, enabling its identification and isolation from complex biological samples.

Fluorescent probes: By attaching a fluorescent dye, the probe's localization and interaction with its target can be visualized in living cells using microscopy techniques.

Bifunctional molecules: These molecules link the target-binding scaffold to another functional moiety, such as a molecule that induces protein degradation (PROTACs) or recruits other proteins.

Fluorescent Labeling Agents for Imaging and Detection

Derivatives of phenylenediamine are recognized as valuable precursors in the synthesis of fluorescent probes. A common strategy involves coupling an o-phenylenediamine (B120857) moiety to a fluorophore. In such constructs, the electron-rich diamine can act as a quencher of fluorescence through a process known as photoinduced electron transfer (PET). This quenching mechanism renders the probe "pro-fluorescent," meaning it is initially non-fluorescent or weakly fluorescent. Upon a specific chemical reaction with a target analyte, the electronic properties of the diamine are altered, disrupting the PET process and leading to a significant increase in fluorescence emission.

While direct applications of this compound as a fluorescent labeling agent are not extensively documented in publicly available research, its structural motifs are analogous to those used in established fluorescent probe design. For instance, rhodamine-based probes functionalized with o-phenylenediamine have been developed for detecting pH variations in lysosomes. In these systems, the spirolactam form of the rhodamine is non-fluorescent, but under acidic conditions, the ring opens, leading to a dramatic increase in fluorescence. The diamine component plays a crucial role in modulating the pKa of the probe.

Another well-established application of phenylenediamines is in the detection of reactive oxygen and nitrogen species. For example, o-phenylenediamine can be oxidized by various oxidants to form the highly fluorescent compound 2,3-diaminophenazine. This reaction forms the basis for sensors designed to detect species such as hydrogen peroxide and nitric oxide. The reaction of an o-phenylenediamine with nitrosating species to form a fluorescent benzotriazole (B28993) derivative is a key principle in the design of nitric oxide probes.

Given these precedents, this compound represents a promising building block for the development of novel fluorescent probes. The two amino groups can be strategically modified to tune the electronic properties and reactivity of the molecule, allowing for the design of probes with high selectivity and sensitivity for specific biological targets. The ethanol substituent offers an additional site for modification, potentially influencing the probe's solubility, cell permeability, and subcellular localization.

Table 1: Phenylenediamine-Based Fluorescent Probe Strategies

| Probe Strategy | Precursor Moiety | Mechanism of Action | Target Analyte Example |

| Pro-fluorescent PET Quenching | o-Phenylenediamine | Photoinduced electron transfer from the diamine to the fluorophore is disrupted upon reaction with the analyte. | Nitric Oxide |

| Oxidative Cyclization | o-Phenylenediamine | Oxidation of the diamine leads to the formation of a highly fluorescent phenazine (B1670421) derivative. | Hydrogen Peroxide, Metal Ions |

| Spirolactam Ring Opening | o-Phenylenediamine | The diamine modulates the pKa of a rhodamine-based spirolactam, which opens to a fluorescent form in acidic environments. | Lysosomal pH |

Bio-orthogonal Conjugation Methodologies for Bioconjugate Synthesis

Bio-orthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. These reactions typically involve pairs of mutually reactive functional groups, or "handles," that are abiotic. The ability to attach these handles to molecules of interest, such as this compound, opens up avenues for creating complex bioconjugates for a variety of applications in chemical biology.

The chemical structure of this compound, with its two primary amine groups, provides a direct route for the introduction of bio-orthogonal handles. Standard organic synthesis techniques can be employed to functionalize these amines with moieties such as azides or alkynes, which are the cornerstone functional groups for "click chemistry."

One of the most widely used bio-orthogonal reactions is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). A derivative of this compound bearing an azide (B81097) or a terminal alkyne could be readily conjugated to a biomolecule (e.g., a protein, nucleic acid, or glycan) that has been metabolically or synthetically functionalized with the complementary handle. This reaction is highly efficient, specific, and can be performed in aqueous environments, making it ideal for biological applications.

For applications in living cells where the cytotoxicity of copper is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a powerful alternative. In this case, a strained cyclooctyne (B158145) would be introduced onto a derivative of this compound. This strained alkyne reacts rapidly with an azide-modified biomolecule without the need for a metal catalyst.

Another prominent bio-orthogonal ligation is the Staudinger ligation, which occurs between an azide and a specifically engineered triarylphosphine. An azide-functionalized derivative of this compound could be synthesized and subsequently ligated to a phosphine-containing probe or biomolecule.

The tetrazine ligation, an inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene (such as trans-cyclooctene), is another powerful bio-orthogonal tool known for its exceptionally fast reaction kinetics. A derivative of this compound could potentially be functionalized with either a tetrazine or a strained alkene to enable its use in this rapid conjugation methodology.

The synthesis of such functionalized derivatives of this compound would likely involve standard amidation or alkylation reactions at the amine positions. For example, reaction with an activated ester or an alkyl halide bearing the desired bio-orthogonal handle would yield the functionalized product. The choice of the specific bio-orthogonal handle and the synthetic strategy would depend on the intended application and the desired reaction kinetics and stability of the resulting conjugate.

Table 2: Potential Bio-orthogonal Functionalization of this compound Derivatives

| Bio-orthogonal Reaction | Functional Handle to Introduce | Complementary Handle on Biomolecule | Key Features |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide or Terminal Alkyne | Terminal Alkyne or Azide | High efficiency, copper-catalyzed. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide or Strained Cyclooctyne | Strained Cyclooctyne or Azide | Copper-free, fast kinetics. |

| Staudinger Ligation | Azide | Triarylphosphine | Early bio-orthogonal reaction, forms an amide bond. |

| Tetrazine Ligation | Tetrazine or Strained Alkene | Strained Alkene or Tetrazine | Very fast reaction kinetics. |

Analytical Methodologies for the Characterization and Quantification of 2 2,5 Diaminophenyl Ethanol and Its Derivatives

Spectroscopic Techniques

Spectroscopy is a cornerstone in the structural characterization of 2-(2,5-Diaminophenyl)ethanol. By interacting with electromagnetic radiation, molecules provide a fingerprint that reveals details about their atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.

For 1-(2,5-Diaminophenyl)ethanol, a closely related derivative, ¹H-NMR spectroscopy is used to identify the different types of protons and their neighboring environments. google.comgoogle.com The spectrum, typically run in a solvent like DMSO-d₆, reveals characteristic signals. google.comgoogle.com For instance, the methyl group protons appear as a doublet, while the methine proton is a multiplet. The protons on the aromatic ring show distinct splitting patterns (doublets and double doublets) due to their specific positions and couplings with adjacent protons. google.comgoogle.com

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constant (J) in Hz |

| -CH₃ | 1.26 | d, J=6.4 |

| Aromatic NH₂ | 4.15 | d, J=10.7 |

| -CH(OH)- | 4.61-4.65 | m |

| -OH | 4.94 | d, J=3.6 |

| Aromatic CH | 6.24 | dd, J=2.5, 8.2 |

| Aromatic CH | 6.36 | d, J=8.2 |

| Aromatic CH | 6.45 | d, J=2.5 |

| Data for 1-(2,5-Diaminophenyl)ethanol in DMSO-d₆ google.comgoogle.com |

Infrared (IR) and UV-Vis Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of a derivative of this compound would exhibit characteristic absorption bands corresponding to N-H stretches from the amino groups, O-H stretching from the alcohol group, C-H stretches from the aromatic ring and alkyl chain, and C=C stretching from the aromatic ring. rsc.org

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring in this compound. The presence of the benzene (B151609) ring and its amino substituents gives rise to characteristic absorption maxima in the ultraviolet-visible region of the electromagnetic spectrum. europa.eushimadzu.eu

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For 1-(2,5-Diaminophenyl)ethanol, the mass spectrum shows the molecular ion peak (M⁺) at an m/z of 152, which corresponds to its molecular weight. google.comgoogle.com

| Compound | Ionization Mode | Observed m/z | Assignment |

| 1-(2,5-Diaminophenyl)ethanol | Not Specified | 152 | [M]⁺ |

| Mass spectrometry data for 1-(2,5-Diaminophenyl)ethanol. google.comgoogle.com |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule with a high degree of confidence. This technique is invaluable for confirming the identity of newly synthesized compounds and for analyzing complex mixtures. nih.gov

Chromatographic Separations

Chromatographic techniques are essential for the separation, identification, and purification of this compound and its derivatives from reaction mixtures and for assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used techniques for the analysis of non-volatile compounds. These methods separate components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (the solvent).

For the analysis of this compound sulfate (B86663), a reverse-phase HPLC method is typically employed, often using a C18 column. sielc.comlgcstandards.com The mobile phase usually consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. nih.govsielc.com A detector, such as a UV-Vis or photodiode array (PDA) detector, is used to monitor the column effluent and generate a chromatogram. europa.eu UPLC, which uses smaller particle size columns and higher pressures, offers faster analysis times and improved resolution compared to traditional HPLC. nih.gov These techniques are crucial for determining the purity of the compound, with results often reported as a percentage purity. lgcstandards.com

Preparative Chromatography for Compound Isolation

When a pure sample of this compound is needed for further studies, such as detailed spectroscopic analysis or biological testing, preparative chromatography is employed. rssl.comspringernature.com This technique is essentially a scaled-up version of analytical HPLC, designed to handle larger quantities of material. rssl.com The goal is to isolate the compound of interest from impurities and byproducts. rssl.comrjptonline.org By collecting the fraction of the mobile phase that contains the desired compound as it elutes from the column, a purified sample can be obtained. rjptonline.org The collected fractions are then typically evaporated to remove the solvent, yielding the isolated compound. rssl.com

Advanced Structural Elucidation Techniques

Laser-Induced Fluorescence (LIF) and Dispersed Fluorescence (DF) Spectroscopy for Gas-Phase Studies

Laser-Induced Fluorescence (LIF) and Dispersed Fluorescence (DF) spectroscopy are powerful techniques for probing the electronic and vibrational structure of molecules in the gas phase. These methods provide detailed information about the ground and excited electronic states, vibrational frequencies, and the influence of conformational changes on the molecular properties of compounds like this compound. By studying the molecule in a supersonic jet, it can be cooled to very low rotational and vibrational temperatures, simplifying the resulting spectra and allowing for precise measurements of molecular transitions.

In a typical LIF experiment, a tunable laser excites the molecule from its ground electronic state (S₀) to an excited electronic state (S₁). The total fluorescence emitted as the molecule relaxes back to the S₀ state is collected and plotted as a function of the laser excitation wavelength, generating an excitation spectrum. This spectrum reveals the vibrational energy levels of the excited state.

Dispersed Fluorescence (DF) spectroscopy provides complementary information about the ground electronic state. In a DF experiment, the laser is fixed at a specific wavelength to excite a particular vibronic transition observed in the LIF spectrum. The resulting fluorescence is then passed through a monochromator to resolve the emission into its different frequency components. The DF spectrum reveals the vibrational energy levels of the ground electronic state.

Conformational Isomers and Their Spectroscopic Signatures

Due to the flexible ethylamine (B1201723) side chain and the two amino groups, this compound is expected to exist as multiple conformational isomers in the gas phase. These conformers arise from the different possible orientations of the hydroxyethyl (B10761427) and amino groups relative to the benzene ring. Each conformer will have a unique set of rotational constants and vibrational frequencies, leading to distinct origins (0-0 bands) in the LIF spectrum.

Based on studies of similar molecules like 2-(4-aminophenyl)ethanol (B86761), it is anticipated that the most stable conformers of this compound will be influenced by weak intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the π-electron system of the benzene ring. figshare.comnih.gov The presence of two amino groups in the 2 and 5 positions will likely affect the electron density of the benzene ring and, consequently, the strength of such interactions.

The LIF excitation spectrum of this compound is therefore expected to show multiple origin bands, each corresponding to a different conformer. By analyzing the rotational contours of these bands at high resolution, it would be possible to determine the rotational constants for each conformer in both the ground and excited electronic states. These constants provide valuable information about the geometry of each isomer.

Vibronic Coupling and Intramolecular Interactions

The LIF and DF spectra of this compound would also provide insights into vibronic coupling, which is the interaction between electronic and vibrational motions within a molecule. The intensity of different vibrational bands in the spectra is governed by the Franck-Condon principle, which states that electronic transitions are most likely to occur without a change in the nuclear geometry. Therefore, the observed intensities of the vibronic bands can be used to deduce changes in the molecular geometry upon electronic excitation.

For this compound, the positions of the two amino groups and the hydroxyethyl group will influence the charge distribution in the benzene ring in both the ground and excited states. The interaction between these substituent groups can be studied by analyzing the shifts in the vibrational frequencies of specific modes, such as the amino group inversion or the C-N stretching modes, upon electronic excitation.

Illustrative Spectroscopic Data

In the absence of direct experimental data for this compound, the following tables provide an illustrative representation of the kind of data that would be obtained from LIF and DF spectroscopic studies. The data is based on the known spectroscopy of the analogous compound 2-(4-aminophenyl)ethanol and theoretical expectations for a di-amino substituted benzene derivative. figshare.comnih.govacs.org

Table 1: Illustrative Vibronic Assignments in the LIF Excitation Spectrum of this compound

| Conformer | Band Position (cm⁻¹) | Assignment (S₁ ← S₀) | Description |

| Conformer A | 33100 | 0₀⁰ | Origin band |

| 33250 | 6a₀¹ | In-plane ring deformation | |

| 33380 | I₀² | Amino group inversion | |

| 33520 | 12₀¹ | Ring breathing mode | |

| Conformer B | 33280 | 0₀⁰ | Origin band |

| 33435 | 6a₀¹ | In-plane ring deformation | |

| 33565 | I₀² | Amino group inversion | |

| 33700 | 12₀¹ | Ring breathing mode |

Note: The band positions are hypothetical and are presented to illustrate the expected spectral features. The assignments are based on common vibrational modes observed in substituted benzenes.

Table 2: Illustrative Ground State Vibrational Frequencies from a Dispersed Fluorescence Spectrum of this compound (Exciting the 0-0 band of Conformer A)

| Wavenumber Shift from Excitation (cm⁻¹) | Assignment (S₀) | Description |

| 450 | 6a | In-plane ring deformation |

| 530 | 1 | Ring breathing mode |

| 780 | I² | Amino group inversion |

| 950 | 12 | Trigonal ring breathing |

| 1250 | C-N Stretch | Carbon-Nitrogen stretching |

Note: These frequencies are illustrative and represent typical values for the ground state vibrational modes of aniline (B41778) derivatives.

Q & A

Q. What are the established synthetic routes for 2-(2,5-Diaminophenyl)ethanol, and how is its structure verified?

Answer: A three-step synthesis is described in :

Nitration : 3-Fluorophenylacetic acid is nitrated in dichloroethane at 70°C for 4 hours to yield 5-fluoro-2-nitrophenylacetic acid (67.8% yield).

Reduction : The nitro group is reduced using borane, followed by ammonolysis in an autoclave at 100°C to produce 2-(5-amino-2-nitrophenyl)ethanol (84.4% yield).

Catalytic Hydrogenation : 10% Pd/C in anhydrous isopropanol under 0.6–0.7 MPa H₂ at 70–80°C for 12 hours yields this compound (64% yield).

Structural verification is achieved via ¹H-NMR and mass spectrometry (MS) .

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | HNO₃, dichloroethane, 70°C | 67.8% |

| 2 | BH₃, NH₄OH, 100°C | 84.4% |

| 3 | 10% Pd/C, H₂, isopropanol | 64% |

Q. What are the key physicochemical properties of this compound sulfate relevant to laboratory handling?

Answer: Critical properties include:

Q. How does this compound function as an intermediate in oxidative dye formulations?

Answer: In hair dyes, the compound oxidizes to form quinonediimine intermediates , which couple with electron-rich couplers (e.g., resorcinol derivatives) to produce diverse chromophores . Its hydroxyethyl group enhances water solubility, while amino groups enable covalent binding to keratin, ensuring colorfastness .

Advanced Questions

Q. What reaction mechanisms govern the oxidative coupling of this compound in hair dye applications?

Answer: Under alkaline conditions with H₂O₂, the primary amine groups oxidize to form quinonediimine intermediates. These electrophilic species react with couplers (e.g., m-aminophenol) via Michael addition or electrophilic aromatic substitution , generating indo dyes. The hydroxyethyl group modulates redox potential, influencing reaction kinetics and color hue . highlights its use in patents for oxidative dyeing, emphasizing pH-dependent reactivity .

Q. How can the synthetic yield of this compound be optimized during catalytic hydrogenation?

Answer: Key variables include:

- Catalyst Loading : 10% Pd/C ensures efficient nitro-to-amine reduction.

- Solvent Choice : Anhydrous isopropanol minimizes side reactions.

- Pressure : 0.6–0.7 MPa H₂ balances reaction rate and safety.

- Temperature : 70–80°C prevents catalyst deactivation.

reports a 64% yield, an 11% improvement over prior methods, attributed to optimized hydrogenation conditions .

Q. What analytical challenges arise in assessing the purity and stability of this compound sulfate?

Answer:

- Degradation : Susceptible to oxidation under ambient conditions, necessitating inert storage .

- Purity Assessment : Impurities (e.g., unreacted nitro precursors) require HPLC-UV or LC-MS for detection.

- Stability Testing : Thermogravimetric analysis (TGA) reveals decomposition >240°C, while accelerated stability studies (40°C/75% RH) predict shelf life .

Q. How do structural modifications of this compound derivatives impact their photophysical properties?

Answer: While direct evidence is limited, analogues like benzothiazole-salophen derivatives () exhibit Excited-State Intramolecular Proton Transfer (ESIPT) , enabling fluorescence across visible spectra. Substituting the hydroxyethyl group with electron-withdrawing moieties could redshift emission, suggesting potential in OLEDs or sensors .

Q. What environmental precautions are required for handling this compound sulfate?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.